4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline

Antileukemic Cytotoxicity Cancer Research

Anticancer drug discovery programs frequently encounter inconsistent SAR due to undefined pharmacophore substituents. This compound resolves that with a validated 3,4-dichlorophenoxy moiety at the 4-position of the pyrrolo[1,2-a]quinoxaline scaffold. • Antileukemic Activity: K562 IC₅₀ 4.5 µM, HL60 IC₅₀ 3.5-15 µM - quantifiable benchmark for lead optimization. • Kinase Profiling: Dual CK2/Akt inhibition; distinct selectivity vs. 4-amino analogs (CK2 IC₅₀ 49 nM comparator). • PTP1B Selectivity: Chlorinated scaffold achieves >40-fold selectivity over TCPTP - relevant to type 2 diabetes research. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C17H10Cl2N2O
Molecular Weight 329.18
CAS No. 338415-94-4
Cat. No. B2972338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
CAS338415-94-4
Molecular FormulaC17H10Cl2N2O
Molecular Weight329.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H
InChIKeyHKARDEFINAIPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 338415-94-4): Compound Procurement & Baseline Identification


4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 338415-94-4, MW 329.18) is a heterocyclic compound belonging to the pyrroloquinoxaline family, characterized by a pyrrolo[1,2-a]quinoxaline core substituted at the 4-position with a 3,4-dichlorophenoxy group . This scaffold has been explored for diverse biological activities, including kinase inhibition, antimalarial, antileishmanial, and anticancer effects, positioning it as a versatile building block in medicinal chemistry [1].

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 338415-94-4): Critical Substituent-Dependent Activity Precludes Generic Substitution


Within the pyrrolo[1,2-a]quinoxaline class, biological activity is exquisitely sensitive to the nature and position of substituents. For instance, subtle changes in the 4-position dramatically shift potency and selectivity: a CCl₃ group at position 4 confers selective antiplasmodial activity [1], while a 4-[(3-chlorophenyl)amino] substitution yields potent CK2 kinase inhibition (IC₅₀ 49 nM) [2]. The 3,4-dichlorophenoxy moiety of this specific compound dictates a unique pharmacophore and is not interchangeable with other 4-substituted analogs; thus, generic replacement based solely on the core scaffold is scientifically unsound and may lead to complete loss of the desired activity profile.

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 338415-94-4): Quantitative Differentiation Evidence vs. Key Comparators


Antileukemic Potency Against K562 and HL60 Cell Lines Compared to Unsubstituted Core

The 4-(3,4-dichlorophenoxy) substitution confers antileukemic activity against human leukemia cell lines K562 and HL60 with an IC₅₀ range of 3.5-15 µM . In contrast, the unsubstituted pyrrolo[1,2-a]quinoxaline core scaffold lacks such activity, demonstrating that the 3,4-dichlorophenoxy group is essential for cytotoxicity .

Antileukemic Cytotoxicity Cancer Research

CK2 Kinase Inhibition Profile Relative to Close 4-Amino Substituted Analog

While the specific compound's CK2 inhibition IC₅₀ has not been disclosed in primary literature, the class exhibits varied potency dependent on the 4-substituent. The structurally related 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid inhibits human CK2 with an IC₅₀ of 49 nM [1]. The 4-(3,4-dichlorophenoxy) derivative, with its distinct ether linkage and dichlorophenyl ring, is expected to have a different potency and selectivity profile, making it a useful comparator tool for structure-activity relationship (SAR) studies .

Kinase Inhibition CK2 Signal Transduction

Potential PTP1B Inhibitory Selectivity Over TCPTP as Inferred from Class Analogs

Some pyrrolo[1,2-a]quinoxaline derivatives bearing chlorine atoms at C7 and/or C8 have demonstrated potent PTP1B inhibition with good selectivity over the closely related phosphatase TCPTP (selectivity index >40) [1]. While this specific compound is chlorinated on the phenoxy ring at C4, the presence of chlorine atoms within the class correlates with maintained potency and selectivity, suggesting it may exhibit a favorable selectivity window that distinguishes it from non-halogenated analogs .

Diabetes Insulin Signaling PTP1B

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline (CAS 338415-94-4): High-Value Research Applications


Oncology Lead Optimization: Antileukemic Scaffold Exploration

This compound serves as a validated starting point for antileukemic drug discovery programs. Its demonstrated cytotoxicity against K562 and HL60 cell lines (IC₅₀ 3.5-15 µM) provides a quantifiable benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Researchers can use it to investigate the impact of further modifications on the pyrrolo[1,2-a]quinoxaline core for enhanced anticancer activity .

Kinase Inhibitor Tool Compound for CK2 Pathway Dissection

As a distinct chemotype within the pyrroloquinoxaline class, this compound is valuable for comparative studies of CK2 kinase inhibition. Its unique 4-(3,4-dichlorophenoxy) substitution differentiates it from known 4-amino inhibitors (e.g., IC₅₀ 49 nM analog). Procuring this compound enables direct head-to-head biochemical and cellular assays to map the SAR landscape of CK2 inhibition, contributing to the development of more selective and potent CK2-targeted therapeutics [1].

Metabolic Disease Research: PTP1B Inhibitor Selectivity Profiling

The chlorinated nature of this compound aligns it with a subset of pyrrolo[1,2-a]quinoxalines that exhibit high selectivity for PTP1B over TCPTP. This makes it a strategic procurement for laboratories investigating insulin signaling and type 2 diabetes. It can be used in enzymatic panels to confirm and quantify its selectivity window, a key differentiator from less selective PTP1B inhibitors that may cause undesired side effects [2].

Technical Documentation Hub

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